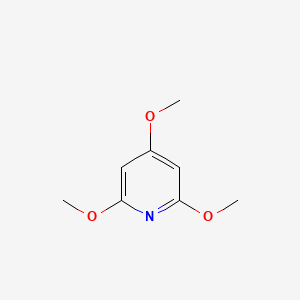

2,4,6-Trimethoxypyridine

Overview

Description

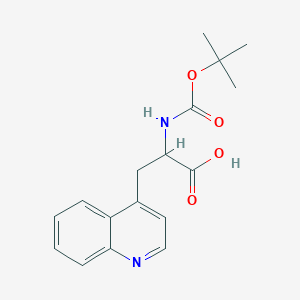

2,4,6-Trimethoxypyridine is a chemical compound with the CAS Number: 91591-88-7 . It has a molecular weight of 169.18 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3 .Physical and Chemical Properties Analysis

This compound has a storage temperature of 2-8°C .Scientific Research Applications

Ligand-promoted Catalysis

2,4,6-Trimethoxypyridine is an effective ligand for promoting Pd-catalyzed ortho-C-H amination in both benzamides and triflyl-protected benzylamines. This discovery aids in developing ligands that enhance or enable Pd(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Zhu et al., 2015).

Synthesis of Pyridine-Based Ligands

This compound is a key component in the synthesis of various pyridine-based ligands, with applications in supramolecular chemistry. It has been used to prepare 2,2‘-bipyridines, 5,5‘ ‘-dimethyl-2,2‘:6‘,2‘ ‘-terpyridine, and other complex pyridine structures (Schubert & Eschbaumer, 1999).

Antioxidant Properties

Studies have explored the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, which include derivatives of this compound. These compounds exhibit notable antioxidant properties, contributing to advancements in the development of phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

Synthesis of Triarylpyridines

This compound is crucial in synthesizing 2,4,6-triarylpyridines, which have broad biological and pharmaceutical properties. Its derivatives have been recommended for photodynamic cell-specific cancer therapy (Maleki, 2015).

Plant Growth Research

In physiological research, compounds from the pyridine structure, including this compound, have been used to investigate the regulation of terpenoid metabolism concerning phytohormones and sterols. These studies provide insights into cell division, cell elongation, and senescence (Grossmann, 1990).

Optoelectronic and Nonlinear Optical Properties

This compound has been studied for its potential in optoelectronic and nonlinear optical applications. This research focuses on its electronic and optical parameters, revealing its suitability for semiconductor applications (Chaudhry et al., 2019).

Safety and Hazards

Properties

IUPAC Name |

2,4,6-trimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-10-6-4-7(11-2)9-8(5-6)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUYTITXRVKOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457535 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-88-7 | |

| Record name | 2,4,6-trimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

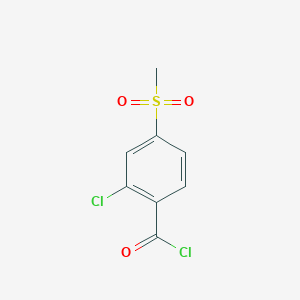

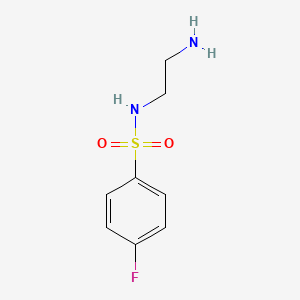

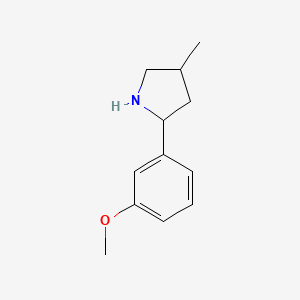

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

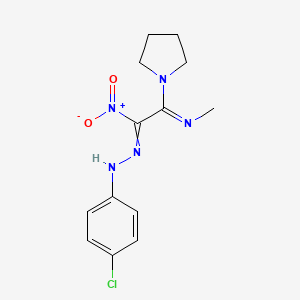

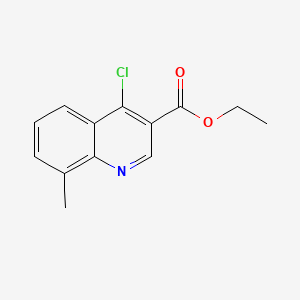

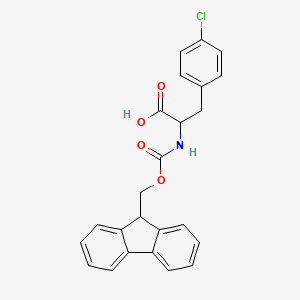

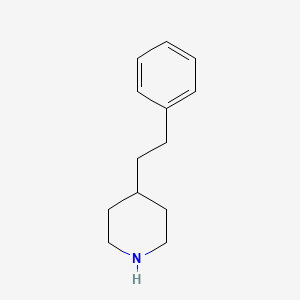

Feasible Synthetic Routes

Q1: How is 2,4,6-Trimethoxypyridine utilized in organic synthesis?

A: this compound serves as a valuable reagent in Friedel-Crafts reactions involving indole derivatives. For instance, it reacts with 1-benzylindole-2,3-dicarboxylic anhydride in the presence of titanium(IV) chloride, yielding 3-(2,4,6-trimethoxynicotinoyl)indole-2-carboxylic acid as the sole product in high yield [, ]. This compound can be further transformed into biologically relevant molecules like olivacine and ellipticine, which are of interest for their potential medicinal properties.

Q2: Can this compound act as a ligand in metal-catalyzed reactions?

A: Yes, research has identified this compound as an efficient ligand for palladium-catalyzed ortho-C-H amination reactions []. Notably, it promotes the amination of benzamides and triflyl-protected benzylamines, demonstrating its utility in facilitating challenging C-H activation processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)

![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)

![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)

![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)